
Heptapentacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has a molecular weight of 801.5309 and is characterized by its linear structure consisting of 57 carbon atoms and 116 hydrogen atoms . This compound is part of the higher alkanes, which are known for their stability and non-reactivity under standard conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptapentacontane can be synthesized through various methods, including the catalytic hydrogenation of higher alkenes or the polymerization of smaller alkanes. The reaction conditions typically involve high temperatures and pressures, along with the use of catalysts such as platinum or palladium to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, this compound is produced through the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into liquid hydrocarbons. This process involves the use of iron or cobalt catalysts and operates at temperatures ranging from 150 to 300°C and pressures of 10 to 40 bar .
Análisis De Reacciones Químicas
Types of Reactions
Heptapentacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form carbon dioxide and water.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Requires oxygen and a catalyst such as platinum.
Reduction: Involves hydrogen gas and a metal catalyst.
Substitution: Utilizes halogens like chlorine or bromine and UV light to initiate the reaction.
Major Products Formed
Oxidation: Produces carbon dioxide and water.
Reduction: Results in the formation of smaller alkanes.
Substitution: Yields halogenated alkanes.
Aplicaciones Científicas De Investigación
Heptapentacontane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain hydrocarbons and their properties.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Mecanismo De Acción
The mechanism of action of heptapentacontane involves its interaction with other molecules through van der Waals forces. Its long hydrocarbon chain allows it to form stable interactions with other hydrophobic molecules, making it useful in various applications such as drug delivery and material science .
Comparación Con Compuestos Similares
Similar Compounds
- Hexapentacontane (C56H114)
- Octapentacontane (C58H118)
- Nonapentacontane (C59H120)
Uniqueness
Heptapentacontane is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to other similar compounds. Its stability and non-reactivity make it particularly valuable in industrial applications .
Propiedades
Número CAS |
5856-67-7 |
|---|---|
Fórmula molecular |
C57H116 |
Peso molecular |
801.5 g/mol |
Nombre IUPAC |
heptapentacontane |
InChI |
InChI=1S/C57H116/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-57H2,1-2H3 |
Clave InChI |
LKRIKFXSOWDANL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


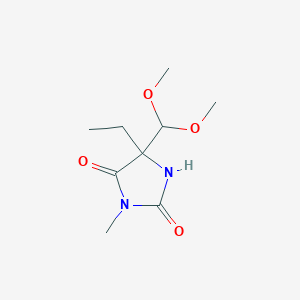
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)

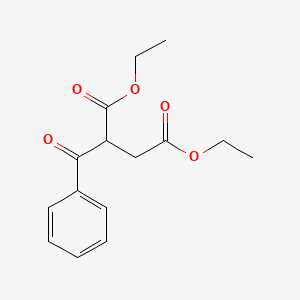

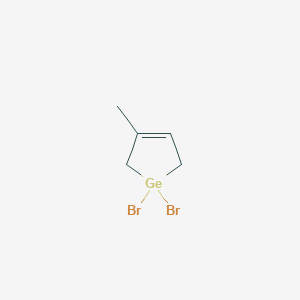


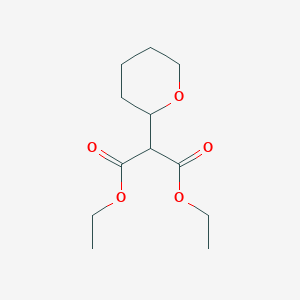
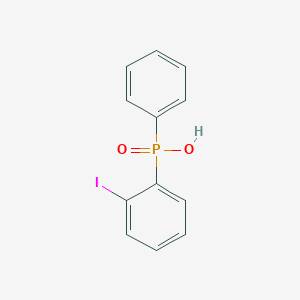
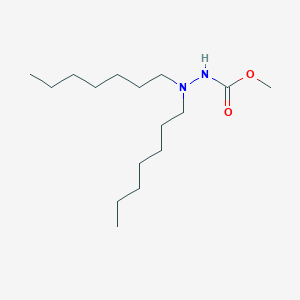
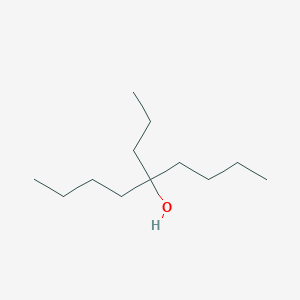
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
